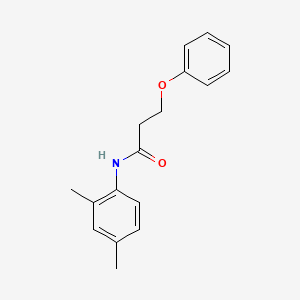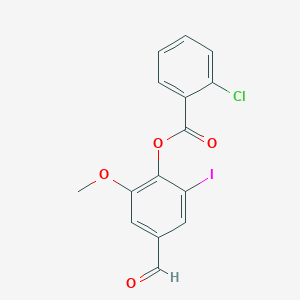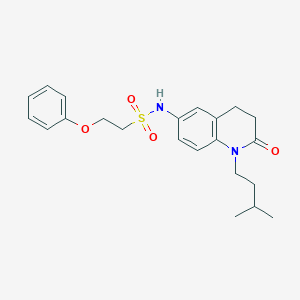
N-(2,4-dimetilfenil)-3-fenoxipropanamida
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-phenoxypropanamide is an organic compound characterized by its distinct structural features
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
N-(2,4-dimethylphenyl)-3-phenoxypropanamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it induces conformational changes that lead to receptor activation . This interaction results in the inhibition of monoamine oxidases and prostaglandin synthesis , leading to overexcitation, paralysis, and death in insects .
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors alters several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter activity and overexcitation of the nervous system . The inhibition of prostaglandin synthesis affects inflammatory responses and other physiological processes .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its rapid metabolism to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .
Result of Action
The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite or tick infestation of dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the compound’s volatility and water insolubility may affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-phenoxypropanamide typically involves the reaction of 2,4-dimethylphenylamine with 3-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dimethylphenyl)-3-phenoxypropanamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N-methylformamide
- 2,4-dimethylaniline
Uniqueness
N-(2,4-dimethylphenyl)-3-phenoxypropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQIDSXSZWBSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975890 | |
| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6048-40-4 | |
| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/new.no-structure.jpg)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
